Cas no 2792185-75-0 (6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one)

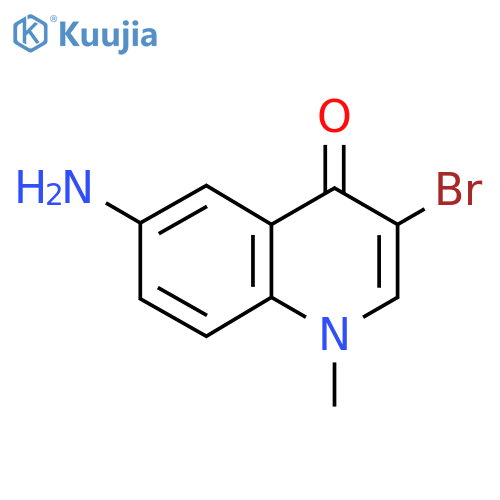

2792185-75-0 structure

商品名:6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

-

- EN300-37416668

- 2792185-75-0

- 6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one

- 6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one

-

- インチ: 1S/C10H9BrN2O/c1-13-5-8(11)10(14)7-4-6(12)2-3-9(7)13/h2-5H,12H2,1H3

- InChIKey: FFVPBJPADJYOPC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN(C)C2C=CC(=CC=2C1=O)N

計算された属性

- せいみつぶんしりょう: 251.98983g/mol

- どういたいしつりょう: 251.98983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 46.3Ų

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P028YNM-2.5g |

6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |

2792185-75-0 | 95% | 2.5g |

$1756.00 | 2024-05-07 | |

| 1PlusChem | 1P028YNM-50mg |

6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |

2792185-75-0 | 95% | 50mg |

$255.00 | 2024-05-07 | |

| 1PlusChem | 1P028YNM-1g |

6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |

2792185-75-0 | 95% | 1g |

$926.00 | 2024-05-07 | |

| Aaron | AR028YVY-1g |

6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |

2792185-75-0 | 95% | 1g |

$987.00 | 2025-02-17 | |

| Enamine | EN300-37416668-1.0g |

6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |

2792185-75-0 | 95.0% | 1.0g |

$699.0 | 2025-03-18 | |

| Enamine | EN300-37416668-0.05g |

6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |

2792185-75-0 | 95.0% | 0.05g |

$162.0 | 2025-03-18 | |

| Enamine | EN300-37416668-0.1g |

6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |

2792185-75-0 | 95.0% | 0.1g |

$241.0 | 2025-03-18 | |

| Enamine | EN300-37416668-0.25g |

6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |

2792185-75-0 | 95.0% | 0.25g |

$347.0 | 2025-03-18 | |

| Enamine | EN300-37416668-0.5g |

6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |

2792185-75-0 | 95.0% | 0.5g |

$546.0 | 2025-03-18 | |

| Enamine | EN300-37416668-10.0g |

6-amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one |

2792185-75-0 | 95.0% | 10.0g |

$3007.0 | 2025-03-18 |

6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

2792185-75-0 (6-Amino-3-bromo-1-methyl-1,4-dihydroquinolin-4-one) 関連製品

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量